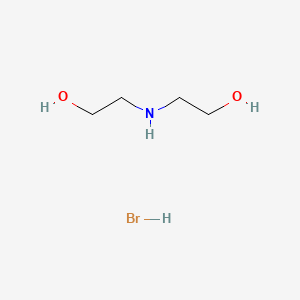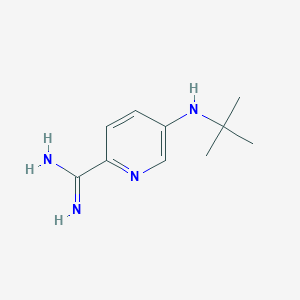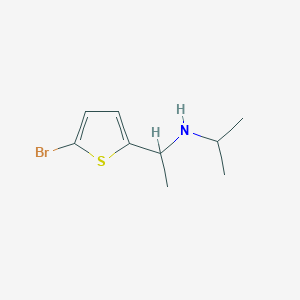
1-Methyl-4-oxopiperidine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-oxopiperidine-3-carbaldehyde is an organic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . It is a piperidine derivative, characterized by the presence of a methyl group, a ketone group, and an aldehyde group on the piperidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-4-oxopiperidine-3-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of piperidine derivatives with appropriate reagents to introduce the methyl, ketone, and aldehyde functionalities. For example, the compound can be prepared by the oxidation of 1-methyl-4-hydroxypiperidine-3-carbaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-4-oxopiperidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: 1-Methyl-4-oxopiperidine-3-carboxylic acid
Reduction: 1-Methyl-4-hydroxypiperidine-3-carbaldehyde, 1-Methyl-4-hydroxypiperidine-3-methanol
Substitution: Various substituted piperidine derivatives
Applications De Recherche Scientifique
1-Methyl-4-oxopiperidine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Mécanisme D'action
The mechanism of action of 1-methyl-4-oxopiperidine-3-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound may participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparaison Avec Des Composés Similaires
1-Methyl-4-oxopiperidine-3-carbaldehyde can be compared with other piperidine derivatives, such as:
- 1-Methyl-4-hydroxypiperidine-3-carbaldehyde
- 1-Methyl-4-oxopiperidine-3-carboxylic acid
- 1-Benzyl-4-oxopiperidine-3-carbaldehyde
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The presence of the aldehyde group in this compound makes it particularly reactive and versatile for various synthetic applications .
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
1-methyl-4-oxopiperidine-3-carbaldehyde |
InChI |
InChI=1S/C7H11NO2/c1-8-3-2-7(10)6(4-8)5-9/h5-6H,2-4H2,1H3 |
Clé InChI |
JDYGMNLTCNHQRH-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(=O)C(C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


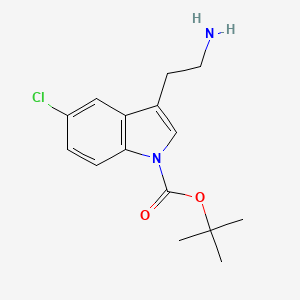
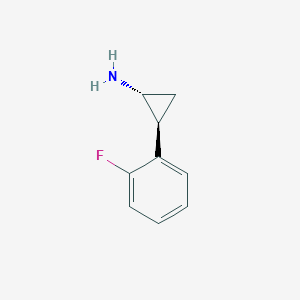
![3-Bromo-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13059597.png)
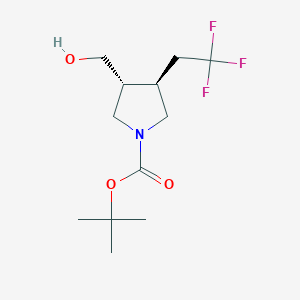
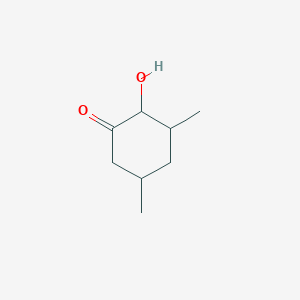

![4-((4-Chlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13059620.png)


![ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride](/img/structure/B13059667.png)
![3-[(2,2,5,5-Tetramethyloxolan-3-yl)oxy]azetidine](/img/structure/B13059672.png)
